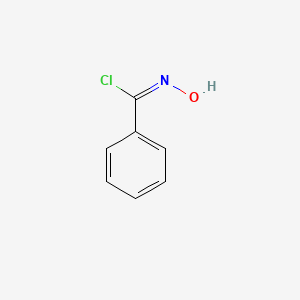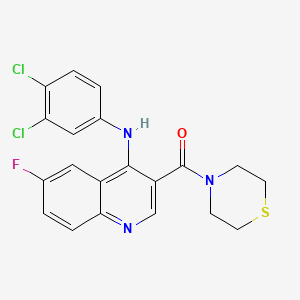
(4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C20H17Cl2N3OS. More detailed structural information, such as bond lengths and angles, would require advanced spectroscopic techniques or computational methods .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 418.34. More detailed properties, such as melting point, boiling point, and solubility, are not available in the current resources .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Analysis
Research on compounds with fluorogenic labeling capabilities, such as 4,7-Phenanthroline-5,6-dione (phanquinone), suggests applications in pre-column derivatization for quality control of amino acids in pharmaceuticals. This technique allows for efficient separation and detection of amino acid adducts using high-performance liquid chromatography (HPLC) with fluorescence detection, indicating the potential for similar compounds to be used in pharmaceutical analysis and quality control (Gatti et al., 2004).
Antibacterial Activities
Fluoroquinolones, including compounds with chloro and fluoro substituents, have been shown to possess potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that specific substituent combinations can enhance antibacterial efficacy, suggesting the potential for the compound to serve as a lead for developing new antibacterial agents (Kuramoto et al., 2003).
Antitumor Activities
Compounds containing morpholino and fluoroquinolinyl groups have been synthesized and evaluated for their antitumor activities. Preliminary biological tests demonstrated inhibition of cancer cell proliferation, highlighting the potential for compounds with similar structures to be explored as antitumor agents (Tang & Fu, 2018).
Chemical Synthesis Methodologies
Research into the synthesis and characterization of thiazolyl and thiophene derivatives indicates the versatility of such compounds in chemical synthesis. The studies provide insights into the structural optimization and reactivity of these compounds, potentially guiding the synthesis and application of similar compounds in medicinal chemistry and drug design (Shahana & Yardily, 2020).
Wirkmechanismus
Target of Action
The primary targets of (4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone are the Epidermal Growth Factor Receptors (EGFR) and Histone Deacetylases (HDAC) . EGFR is a type of protein found on the surface of cells and it plays a crucial role in cell growth and division . HDAC, on the other hand, is involved in regulating gene expression .
Mode of Action
This compound interacts with its targets by inhibiting their activity . It blocks EGFR, thereby preventing the activation of downstream signaling pathways that promote cell growth and division . Additionally, it inhibits HDAC, which leads to an increase in the acetylation levels of histones H3 and H4, affecting gene expression .
Biochemical Pathways
The inhibition of EGFR by this compound affects several downstream pathways, including the AKT and ERK pathways . These pathways are involved in cell survival, growth, and proliferation. The inhibition of these pathways leads to a decrease in cell growth and division . On the other hand, the inhibition of HDAC affects the acetylation levels of histones, which can alter gene expression .
Result of Action
The result of the action of this compound is a decrease in cell growth and division due to the inhibition of EGFR and changes in gene expression due to the inhibition of HDAC . This can lead to a decrease in the growth of tumors, as observed in animal experiments .
Eigenschaften
IUPAC Name |
[4-(3,4-dichloroanilino)-6-fluoroquinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2FN3OS/c21-16-3-2-13(10-17(16)22)25-19-14-9-12(23)1-4-18(14)24-11-15(19)20(27)26-5-7-28-8-6-26/h1-4,9-11H,5-8H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUFXSWRTGRUQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=C(C=C4)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-butyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide](/img/structure/B2562027.png)
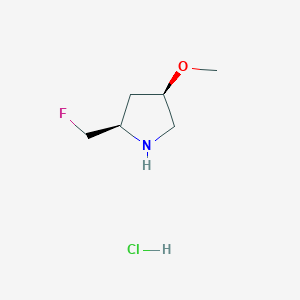
![5-chloro-N-{[2-(cyclopentyloxy)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2562029.png)
![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-1-benzothiophene-4-carboxamide;hydrochloride](/img/structure/B2562030.png)
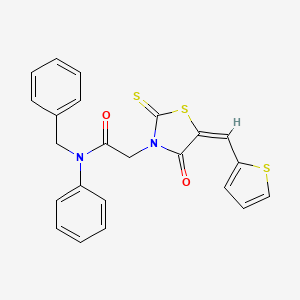

![1-(1-Azepanyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}-1-ethanone](/img/structure/B2562035.png)
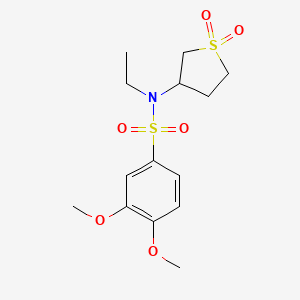



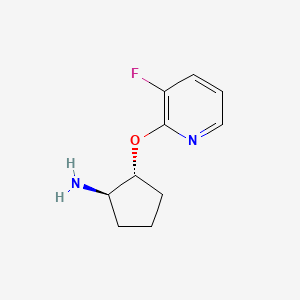
![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2562044.png)
